molecular formula C16H17N3O2 B11006456 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-6-yl)acetamide

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-6-yl)acetamide

Cat. No.: B11006456
M. Wt: 283.32 g/mol
InChI Key: VEQBFYCUAMCSRC-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-6-yl)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-6-yl)acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Indole Derivative Preparation: The indole moiety can be prepared via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.

    Coupling Reaction: The final step involves coupling the oxazole and indole derivatives through an acylation reaction, using reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole and indole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the oxazole or indole rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxazole and indole carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-6-yl)acetamide would depend on its specific biological target. Generally, compounds with oxazole and indole moieties can interact with various molecular targets, including enzymes, receptors, and DNA. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-6-yl)acetamide: Lacks the methyl group on the indole ring.

    2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-3-yl)acetamide: Substitution at a different position on the indole ring.

    2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-5-yl)acetamide: Substitution at a different position on the indole ring.

Uniqueness

The unique combination of the oxazole and indole moieties in 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-6-yl)acetamide may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific desired characteristics.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methylindol-6-yl)acetamide

InChI

InChI=1S/C16H17N3O2/c1-10-14(11(2)21-18-10)9-16(20)17-13-5-4-12-6-7-19(3)15(12)8-13/h4-8H,9H2,1-3H3,(H,17,20)

InChI Key

VEQBFYCUAMCSRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=CC3=C(C=C2)C=CN3C

Origin of Product

United States

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